

# 1-(3-Methoxypropyl)-4-piperidinamine CAS number and properties

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## Compound of Interest

Compound Name: 1-(3-Methoxypropyl)-4-piperidinamine

Cat. No.: B103848

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## Technical Guide: 1-(3-Methoxypropyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(3-Methoxypropyl)-4-piperidinamine**, identified by CAS number 179474-79-4, is a key chemical intermediate primarily utilized in the pharmaceutical industry.<sup>[1]</sup> Its bifunctional nature, containing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and its significant role in drug development, particularly as a precursor to the selective serotonin 5-HT<sub>4</sub> receptor agonist, Prucalopride.<sup>[1][2]</sup>

### Chemical and Physical Properties

The fundamental physicochemical properties of **1-(3-Methoxypropyl)-4-piperidinamine** are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

#### Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	179474-79-4	[3]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> O	[3]
Molecular Weight	172.27 g/mol	[3]
Appearance	Colorless to light yellow liquid	
Boiling Point	249 °C	[1]
Flash Point	105 °C	[1]
Density	0.946 g/cm <sup>3</sup>	[1]
pKa (Predicted)	10.49 ± 0.20	[1]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[1]

**Table 2: Toxicological and Safety Data**

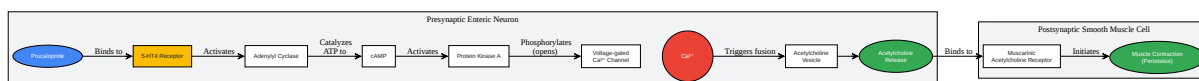
Parameter	Value	Reference
GHS Hazard Statements	H302, H312, H314, H412	[3]
Signal Word	Danger	[3]
Acute Toxicity, Oral (LD50)	< 2000 mg/kg	
Acute Toxicity, Dermal (LD50)	ca. 2000 mg/kg	
Ecotoxicity (Fish, LC50)	> 100 mg/L (96 h)	
Ecotoxicity (Daphnia, EC50)	93 mg/L (48 h)	
Ecotoxicity (Algae, EC50)	> 100 mg/L (72 h)	

## Role in Drug Development: Synthesis of Prucalopride

**1-(3-Methoxypropyl)-4-piperidinamine** is a critical intermediate in the synthesis of Prucalopride, a selective 5-HT<sub>4</sub> receptor agonist used for the treatment of chronic constipation. [1][2] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

## Prucalopride Signaling Pathway

Prucalopride exerts its prokinetic effects by selectively activating 5-HT<sub>4</sub> receptors on enteric neurons. This activation initiates a signaling cascade that leads to enhanced acetylcholine release, which in turn stimulates colonic peristalsis and increases bowel motility.[4][5][6][7]



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Prucalopride's mechanism of action via 5-HT<sub>4</sub> receptor agonism.

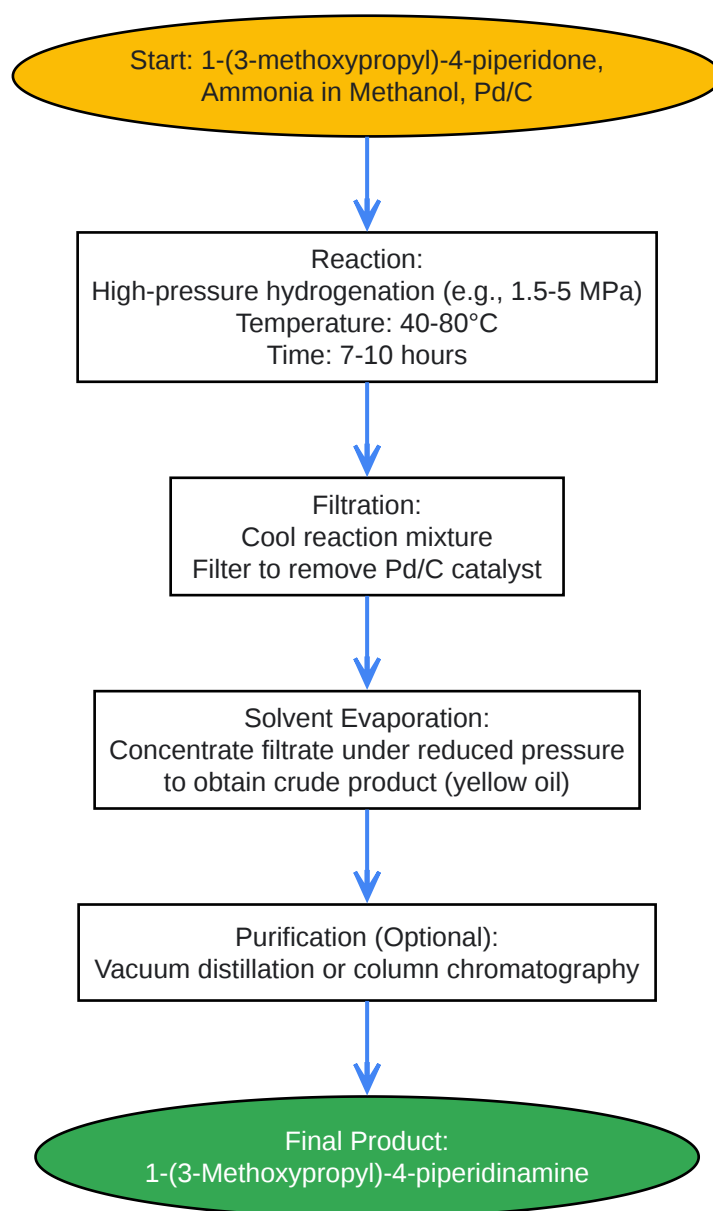
## Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of **1-(3-Methoxypropyl)-4-piperidinamine**, based on methodologies described in patent literature.[8] [9] Researchers should adapt these methods based on laboratory conditions and safety protocols.

## Synthesis via Reductive Amination

This protocol outlines a common synthetic route starting from 1-(3-methoxypropyl)-4-piperidone.

Workflow Diagram:



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General workflow for the synthesis of **1-(3-Methoxypropyl)-4-piperidinamine**.

#### Methodology:

- **Reaction Setup:** In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (1 equivalent), a solution of ammonia in methanol (e.g., 7M), and a palladium on carbon catalyst (10% Pd/C).<sup>[9]</sup>

- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5-5 MPa with hydrogen and heat to 40-80°C. Maintain stirring for 7-10 hours, monitoring the reaction progress by TLC or GC-MS.[9]
- Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. This will yield the crude **1-(3-Methoxypropyl)-4-piperidinamine** as a yellow oil.[9]
- Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia).

## Preparation of Free Base from Hydrochloride Salt

This protocol describes the conversion of the hydrochloride salt to the free base.

Methodology:

- Dissolution: Dissolve **1-(3-methoxypropyl)-4-piperidinamine** hydrochloride (1 equivalent) in methanol.[9]
- Basification: Add potassium carbonate (2 equivalents) to the solution and stir at room temperature for 2 hours.[9]
- Filtration: Filter the mixture to remove the inorganic salts.
- Isolation: Evaporate the filtrate under reduced pressure to yield the free base, **1-(3-methoxypropyl)-4-piperidinamine**, as a yellow oil.[9]

## Analytical Characterization

The identity and purity of synthesized **1-(3-Methoxypropyl)-4-piperidinamine** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight (ESI-MS (m/z): 173  $[\text{M}+\text{H}]^+$ ).<sup>[9]</sup>
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

## Conclusion

**1-(3-Methoxypropyl)-4-piperidinamine** is a fundamentally important intermediate in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, handling requirements, and synthetic routes is crucial for its effective use in the development of innovative therapeutics like Prucalopride. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile compound.

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- To cite this document: BenchChem. [1-(3-Methoxypropyl)-4-piperidinamine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103848#1-3-methoxypropyl-4-piperidinamine-cas-number-and-properties]

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